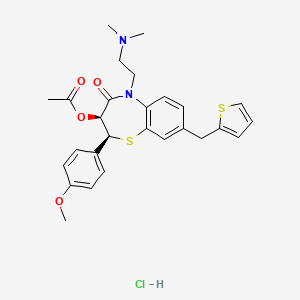

RS-5773

Description

Properties

CAS No. |

129173-57-5 |

|---|---|

Molecular Formula |

C27H31ClN2O4S2 |

Molecular Weight |

547.1 g/mol |

IUPAC Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-8-(thiophen-2-ylmethyl)-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |

InChI |

InChI=1S/C27H30N2O4S2.ClH/c1-18(30)33-25-26(20-8-10-21(32-4)11-9-20)35-24-17-19(16-22-6-5-15-34-22)7-12-23(24)29(27(25)31)14-13-28(2)3;/h5-12,15,17,25-26H,13-14,16H2,1-4H3;1H/t25-,26+;/m1./s1 |

InChI Key |

UUYRJDKLOCCAMI-QGLFPKSOSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=C(C=CC(=C2)CC3=CC=CS3)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC.Cl |

Canonical SMILES |

CC(=O)OC1C(SC2=C(C=CC(=C2)CC3=CC=CS3)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC.Cl |

Appearance |

Solid powder |

Other CAS No. |

129173-57-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-acetoxy-8-benzyl-2,3-dihydro-5-(2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)-1,5-benzothiazepine-4-(5H)-one HCl RS 5773 RS-5773 |

Origin of Product |

United States |

Foundational & Exploratory

RS-5773: A Technical Guide on the Mechanism of Action

DISCLAIMER: This document is based on publicly available scientific abstracts. The full-text articles containing detailed experimental protocols and complete quantitative data were not accessible. Therefore, the information presented here, particularly concerning experimental methodologies and precise quantitative values, is based on the limited data available in the abstracts.

Introduction

RS-5773 is a novel benzothiazepine derivative identified as a potent and long-acting calcium antagonist.[1][2][3] Chemically, it is (2S,3S)-3-acetoxy-8-benzyl-2,3-dihydro-5-[2-(dimethylamino)- ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepine-4-(5H)-one hydrochloride. As a diltiazem congener, this compound exhibits a pharmacological profile that suggests significant potential as an antianginal agent, with a preferential action on vascular smooth muscle over cardiac tissue. This guide provides a comprehensive overview of the available data on the mechanism of action of this compound.

Core Mechanism of Action: L-type Calcium Channel Blockade

The primary mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels.[1] This action is inferred from in vitro studies where this compound demonstrated a preferential relaxation of K+-contracted aorta over phenylephrine-contracted aorta, a characteristic feature of calcium channel antagonists.[1] By inhibiting the influx of extracellular calcium ions into vascular smooth muscle cells and cardiac muscle cells, this compound modulates vascular tone and cardiac function.

The vasorelaxant effect of this compound on K+-contracted aorta is approximately five times more potent than that of diltiazem.[1] A notable characteristic of this compound is its slow onset of action and its resistance to washout, indicating a persistent and long-lasting effect.[1]

Signaling Pathway

The following diagram illustrates the general signaling pathway affected by this compound. As a benzothiazepine, it is presumed to bind to the α1 subunit of the L-type calcium channel, allosterically inhibiting channel function.

References

RS-5773 as a Diltiazem Congener: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-5773 is a novel benzothiazepine derivative and a congener of diltiazem, a well-established calcium channel blocker used in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain types of arrhythmias.[1][2] As a second-generation diltiazem analog, this compound exhibits a distinct pharmacological profile characterized by enhanced potency and a longer duration of action. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological effects, mechanism of action, and the experimental methodologies used to characterize its activity. All quantitative data are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a comprehensive understanding of this potent diltiazem congener.

Chemical Identity

-

Systematic Name: (2S,3S)-3-acetoxy-8-benzyl-2,3-dihydro-5-[2-(dimethylamino)- ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepine-4-(5H)-one hydrochloride[3]

-

Class: Benzothiazepine Calcium Antagonist

Pharmacological Profile: Quantitative Data

The pharmacological activity of this compound has been evaluated in both in vivo and in vitro models, demonstrating its superiority over diltiazem and another congener, clentiazem, in key therapeutic aspects.

Table 1: In Vivo Antianginal Potency in a Rat Model of Angina Pectoris[3]

| Compound | Relative Potency (AUC) vs. Diltiazem | Relative Potency (AUC) vs. Clentiazem | Duration of Action (at 3 mg/kg, intraduodenal) |

| This compound | 16 times more potent | 7 times more potent | ~ 6 hours |

| Diltiazem | 1 | - | Not specified |

| Clentiazem | - | 1 | Not specified |

AUC (Area Under the Curve) was determined by the percent suppression of S-wave elevation integrated over time.

Table 2: In Vitro Cardiovascular Effects

| Parameter | This compound | Diltiazem |

| Vasorelaxant Effect on K+-contracted Rat Aorta | ~5 times more potent | 1 |

| Negative Inotropic Effect (Guinea Pig Papillary Muscles) | Similar to diltiazem | 1 |

| Negative Chronotropic Effect (Guinea Pig Atria) | Similar to diltiazem | 1 |

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

Methacholine-Induced Angina Model in Rats

This in vivo model is utilized to assess the antianginal efficacy of calcium channel blockers.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a catheter is inserted into a carotid artery for drug administration near the coronary arteries.

-

ECG Monitoring: Standard limb leads are placed to continuously record the electrocardiogram (ECG), with particular attention to the S-wave segment.

-

Induction of Angina: A close-coronary artery injection of methacholine is administered to induce coronary vasospasm, leading to myocardial ischemia. This is evidenced by a reproducible elevation of the S-wave on the ECG.[3]

-

Drug Administration: this compound, diltiazem, or clentiazem are administered intravenously or intraduodenally at various doses.

-

Data Analysis: The primary endpoint is the suppression of the methacholine-induced S-wave elevation. The area under the curve (AUC) for the percentage of suppression over time is calculated to determine the antianginal potency and duration of action.[3]

Assessment of Vasorelaxant Effects in Isolated Rat Aorta

This in vitro assay evaluates the direct vasodilatory properties of the compound.

-

Tissue Preparation: The thoracic aorta is excised from rats and cut into helical strips.

-

Contraction Induction: The aortic strips are contracted by adding a high concentration of potassium chloride (K+), which induces depolarization and opens voltage-gated calcium channels.

-

Drug Application: Cumulative concentrations of this compound or diltiazem are added to the tissue bath.

-

Measurement of Relaxation: The relaxation of the aortic strips is measured isometrically, and the potency of the vasorelaxant effect is determined.

Evaluation of Cardiac Effects in Isolated Guinea Pig Heart Preparations

These in vitro models assess the direct effects of the drug on heart muscle contractility and heart rate.

-

Negative Inotropic Effect:

-

Papillary muscles are isolated from the right ventricle of guinea pigs.

-

The muscles are electrically stimulated to contract, and the developed tension is measured.

-

Cumulative concentrations of this compound or diltiazem are added to assess the negative inotropic (force-reducing) effects.

-

-

Negative Chronotropic Effect:

-

The right atria, containing the sinoatrial node, are isolated.

-

The spontaneous beating rate of the atria is recorded.

-

Cumulative concentrations of this compound or diltiazem are added to evaluate the negative chronotropic (rate-reducing) effects.

-

Mandatory Visualizations

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

Caption: Mechanism of this compound induced vasodilation.

Experimental Workflow for In Vivo Antianginal Assessment

Caption: Experimental workflow for in vivo antianginal studies.

Conclusion

This compound emerges as a highly promising diltiazem congener with a significantly improved pharmacological profile for the potential treatment of angina. Its enhanced potency and prolonged duration of action, coupled with a safety profile that does not indicate excessive hypotension or atrioventricular conduction depression at effective doses, position it as a strong candidate for further clinical development. The experimental data robustly support its mechanism of action as a potent L-type calcium channel antagonist with a degree of vascular selectivity. Further investigations, including detailed pharmacokinetic and toxicology studies, are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Mechanisms of methacholine-induced coronary vasospasm in an experimental model of variant angina in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Segmental and transmural motion of the rat myocardium estimated using quantitative ultrasound with new strategies for infarct detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Benzothiazepine Calcium Antagonist RS-5773

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-5773 is a novel benzothiazepine derivative that acts as a potent L-type calcium channel antagonist. Identified by the chemical name (2S,3S)-3-acetoxy-8-benzyl-2,3-dihydro-5-[2-(dimethylamino)- ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepine-4-(5H)-one hydrochloride, this compound has demonstrated significant antianginal properties in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on its mechanism of action, and detailed experimental protocols from key studies. The information is intended to support further research and development of this and related compounds.

Chemical Structure and Properties

This compound is a chiral benzothiazepine with a complex stereochemistry that is crucial for its biological activity. Its structure is characterized by a methoxyphenyl group at the 2-position and an acetoxy group at the 3-position of the dihydrobenzothiazepine ring, along with a benzyl substituent at the 8-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (2S,3S)-3-acetoxy-8-benzyl-2,3-dihydro-5-[2-(dimethylamino)- ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepine-4-(5H)-one hydrochloride[1][2] |

| Molecular Formula | C₃₀H₃₄N₂O₄S · HCl |

| CAS Number | 139306-10-8 |

| SMILES | O=C1N(CCN(C)C)c2cc(c(cc2S--INVALID-LINK--[C@H]1OC(=O)C)Cc4ccccc4) |

Pharmacological Properties

This compound is classified as a benzothiazepine calcium channel blocker. This class of compounds exerts its effects by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels, which are prevalent in cardiac and vascular smooth muscle cells.[3]

Table 2: Pharmacological Profile of this compound

| Parameter | Description | Finding | Reference |

| Mechanism of Action | Inhibition of L-type voltage-gated calcium channels | Potent antagonist | [3] |

| Primary Indication | Antianginal agent | Effective in a rat model of angina pectoris | [1][2] |

| Relative Potency | Compared to diltiazem and clentiazem in a rat angina model | 16 times more potent than diltiazem and 7 times more potent than clentiazem (based on AUC of S-wave elevation suppression) | [1][2] |

| Duration of Action | In a rat angina model after intraduodenal administration | Sustained effect for approximately 6 hours at a dose of 3 mg/kg | [1][2] |

| Cardiovascular Effects | In anesthetized dogs | Demonstrates cardiovascular effects consistent with calcium channel blockade. Does not cause excessive hypotension or depression of atrioventricular conduction at effective antianginal doses. | [1][2][4] |

Signaling Pathway

The therapeutic effects of this compound are a direct consequence of its ability to modulate intracellular calcium concentrations in cardiovascular tissues. By blocking L-type calcium channels, this compound induces vasodilation and has negative chronotropic and inotropic effects on the heart.

Caption: Signaling pathway of this compound as a benzothiazepine calcium channel blocker.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

Rat Model of Angina Pectoris

This experiment was designed to assess the antianginal efficacy of this compound.[1][2]

Objective: To evaluate the effect of this compound on methacholine-induced ischemic ECG changes in anesthetized rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used.

-

Anesthesia: The specific anesthetic agent was not detailed in the available abstract, but standard laboratory anesthetics for rodent surgery (e.g., pentobarbital, isoflurane) would be appropriate.

-

Surgical Preparation:

-

A catheter was inserted into a jugular vein for intravenous drug administration.

-

For intraduodenal administration, a midline incision was made in the abdomen to expose the duodenum, and a catheter was inserted.

-

A catheter was advanced through the right carotid artery and positioned near the coronary ostia for close-coronary artery injection of methacholine.

-

ECG electrodes were placed to monitor cardiac electrical activity.

-

-

Induction of Angina:

-

Methacholine was injected via the coronary artery catheter to induce coronary vasospasm, resulting in ischemic ECG changes, specifically S-wave elevation of approximately 0.6 mV.[2]

-

-

Drug Administration:

-

This compound, diltiazem, or clentiazem were administered either intravenously or intraduodenally at various doses.

-

-

Data Analysis:

-

The primary endpoint was the suppression of S-wave elevation on the ECG.

-

The antianginal potency was quantified by calculating the area under the curve (AUC) for the percent suppression of S-wave elevation over time.

-

Caption: Experimental workflow for the rat model of methacholine-induced angina.

Cardiovascular Effects in Dogs

This study aimed to characterize the broader cardiovascular effects of this compound.[4]

Objective: To determine the hemodynamic effects of this compound in anesthetized dogs.

Methodology:

-

Animal Model: The specific breed of dog was not specified in the available information.

-

Anesthesia: An appropriate anesthetic protocol for canine cardiovascular studies would be employed, likely involving induction with an injectable agent followed by maintenance with an inhalant anesthetic.

-

Instrumentation:

-

Intravenous catheters for drug and fluid administration.

-

Arterial catheter for direct blood pressure monitoring.

-

A thermodilution catheter or other cardiac output monitoring device.

-

ECG for continuous monitoring of heart rate and rhythm.

-

-

Drug Administration:

-

This compound would be administered intravenously at varying doses.

-

-

Hemodynamic Measurements:

-

Systemic arterial blood pressure (systolic, diastolic, mean).

-

Heart rate.

-

Cardiac output.

-

Systemic vascular resistance (calculated).

-

Parameters of atrioventricular conduction (e.g., PR interval from ECG).

-

-

Data Analysis:

-

Dose-response relationships for the effects of this compound on the measured hemodynamic parameters would be determined.

-

Caption: Experimental workflow for assessing the cardiovascular effects of this compound in dogs.

Conclusion

This compound is a potent benzothiazepine calcium antagonist with promising antianginal effects demonstrated in preclinical models. Its high potency and sustained duration of action, coupled with a favorable cardiovascular side effect profile at therapeutic doses, suggest that it could be a valuable therapeutic agent. The experimental protocols outlined in this guide provide a foundation for further investigation into the pharmacological and toxicological properties of this compound and related compounds. Further studies are warranted to fully elucidate its clinical potential.

References

In Vitro Effects of RS-5773 on Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of RS-5773, a novel benzothiazepine calcium antagonist, on vascular smooth muscle. The information is compiled from available pharmacological studies to support further research and development in cardiovascular medicine.

Core Pharmacological Profile

This compound is a diltiazem congener with a pronounced and long-lasting vasorelaxant effect. In vitro studies have demonstrated its potent activity on vascular smooth muscle, primarily through the inhibition of calcium influx.

Data Presentation: Vasorelaxant Potency

The primary in vitro data for this compound focuses on its ability to relax pre-contracted vascular smooth muscle tissue. The following table summarizes the key quantitative findings from a study on isolated rat aorta, comparing this compound to the well-characterized calcium channel blocker, diltiazem.

| Compound | Preparation | Contractile Agent | Relative Potency | Qualitative Observations | Reference |

| This compound | Isolated Rat Aorta | High K+ | ~5 times more potent than diltiazem | Slow onset of vasorelaxation, resistant to washout | [1] |

| Diltiazem | Isolated Rat Aorta | High K+ | Reference | Faster onset and more readily washed out compared to this compound | [1] |

Table 1: Comparative Vasorelaxant Effects of this compound and Diltiazem on Isolated Rat Aorta.

Mechanism of Action: Calcium Channel Blockade

This compound, like other benzothiazepine derivatives, is proposed to exert its effects on vascular smooth muscle by inhibiting the influx of extracellular calcium through L-type voltage-gated calcium channels. This action leads to a decrease in intracellular calcium concentration, thereby preventing the activation of calmodulin and myosin light chain kinase, which are essential for muscle contraction. The preferential relaxation of K+-contracted aorta over phenylephrine-contracted aorta supports the hypothesis that this compound primarily targets voltage-dependent calcium channels[1].

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound in vascular smooth muscle cells.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro effects of compounds like this compound on vascular smooth muscle. These protocols are synthesized from standard practices in the field.

Isometric Tension Measurement in Isolated Aortic Rings

This experiment is fundamental for quantifying the vasorelaxant properties of a compound.

Objective: To measure the effect of this compound on the contractility of isolated vascular smooth muscle.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine and high-potassium (e.g., 60 mM KCl) solutions for inducing contraction

-

This compound and diltiazem stock solutions

-

Isolated organ bath system with force-displacement transducers

Procedure:

-

Humanely euthanize the rat and excise the thoracic aorta.

-

Immediately place the aorta in ice-cold Krebs-Henseleit solution.

-

Carefully remove adhering connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in width.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Connect the rings to force-displacement transducers to record isometric tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

-

Induce a sustained contraction with a high-potassium solution or a specific concentration of phenylephrine.

-

Once the contraction has stabilized, add cumulative concentrations of this compound or diltiazem to the bath.

-

Record the relaxation response at each concentration until a maximal response is achieved.

-

Calculate the percentage of relaxation relative to the pre-induced contraction.

Intracellular Calcium Measurement in Cultured Vascular Smooth Muscle Cells

This experiment directly assesses the effect of a compound on intracellular calcium levels.

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.

Materials:

-

Primary cultured vascular smooth muscle cells (VSMCs) from rat aorta

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS)

-

Depolarizing solution (e.g., high-K+ HBSS)

-

This compound stock solution

-

Fluorescence microscopy system with a ratiometric imaging setup

Procedure:

-

Culture VSMCs on glass coverslips until they reach 70-80% confluency.

-

Load the cells with a Ca2+ indicator dye (e.g., 5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with fresh HBSS to remove extracellular dye.

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with a depolarizing agent (e.g., high-K+ HBSS) to induce calcium influx.

-

After the [Ca2+]i has peaked and reached a plateau, perfuse the cells with a solution containing this compound.

-

Record the change in fluorescence, which corresponds to the change in [Ca2+]i.

-

Calibrate the fluorescence signals to obtain absolute [Ca2+]i values.

Experimental Workflow and Logic Diagram

The following diagram illustrates a typical workflow for the in vitro evaluation of a vasorelaxant compound.

Caption: A typical experimental workflow for in vitro vascular pharmacology studies.

References

An In-depth Technical Guide on RS-5773 and its Interaction with L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-5773, with the chemical name ((2S,3S)-3-acetoxy-8-benzyl-2,3-dihydro-5-[2-(dimethylamino)- ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepine-4-(5H)-one hydrochloride), is a novel benzothiazepine derivative that acts as a calcium channel antagonist.[1][2] As a congener of diltiazem, this compound exhibits potent antianginal effects by modulating the function of L-type calcium channels. This guide provides a comprehensive overview of the available data on this compound, its mechanism of action on L-type calcium channels, and detailed experimental protocols relevant to its study.

Core Concepts: L-type Calcium Channels

L-type calcium channels (LTCCs) are voltage-gated ion channels that play a crucial role in the excitation-contraction coupling in cardiac and smooth muscle cells, as well as in neuronal signaling. These channels are heteromeric protein complexes, with the α1 subunit forming the pore and containing the binding sites for various channel modulators. Benzothiazepines, including this compound, exert their effects by binding to a specific site on the α1 subunit, thereby inhibiting the influx of calcium ions into the cell. This reduction in intracellular calcium leads to vasodilation, a decrease in myocardial contractility, and a slowing of the heart rate.

Quantitative Data

Table 1: In Vivo Antianginal Potency of this compound and Related Compounds

| Compound | Administration Route | Potency Comparison (relative to diltiazem) | Maximum Suppressive Effect on S-wave Elevation | Duration of Action (at 3 mg/kg, intraduodenal) |

| This compound | Intravenous | 16 times more potent | Exceeded diltiazem and clentiazem | ~ 6 hours |

| Intraduodenal | Significantly more potent | - | ||

| Diltiazem | Intravenous | - | - | - |

| Intraduodenal | - | - | - | |

| Clentiazem | Intravenous | 7 times less potent than this compound | - | - |

| Intraduodenal | - | - | - |

Data extracted from Shiga et al., 1992.[1][2]

To provide context for the expected binding affinity of a benzothiazepine derivative like this compound, the following table presents illustrative binding data for diltiazem on L-type calcium channels from various sources.

Table 2: Illustrative Quantitative Data for Diltiazem (a Congener of this compound)

| Parameter | Value | Channel Subtype | Tissue/Cell Line | Reference |

| IC50 | ~1 µM | L-type | Cardiac myocytes | (Illustrative) |

| Ki | ~50 nM | L-type | Brain tissue | (Illustrative) |

Note: This data is for diltiazem and is provided for illustrative purposes to indicate the expected range of potency for a benzothiazepine calcium channel blocker.

Mechanism of Action and Signaling Pathways

This compound, as a benzothiazepine calcium channel antagonist, blocks the influx of Ca2+ through L-type calcium channels. This action has several downstream effects, particularly in cardiovascular tissues.

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

In vascular smooth muscle, the binding of this compound to L-type calcium channels inhibits the influx of calcium that is necessary for the activation of calmodulin and subsequently myosin light chain kinase (MLCK). The inhibition of this pathway leads to a decrease in the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

Signaling Pathway of this compound in Cardiac Myocytes

In cardiac myocytes, the influx of calcium through L-type calcium channels triggers the release of a larger amount of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR). This surge in intracellular calcium leads to myocyte contraction. By blocking the initial calcium influx, this compound reduces the trigger for CICR, leading to a decrease in myocardial contractility (negative inotropic effect).

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the study of this compound and its effects on L-type calcium channels.

In Vivo Model of Angina Pectoris

This protocol is based on the methodology used to evaluate the antianginal effects of this compound in rats.[1][2]

Objective: To assess the in vivo efficacy of this compound in a methacholine-induced angina model.

Experimental Workflow:

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., pentobarbital)

-

Methacholine hydrochloride

-

This compound, diltiazem, clentiazem

-

Saline solution

-

ECG recording equipment

-

Cannulation instruments

Procedure:

-

Anesthetize the rats and maintain a stable body temperature.

-

Cannulate the femoral artery for blood pressure monitoring and the femoral vein for drug administration. A catheter is inserted into a coronary artery for local methacholine injection.

-

Record a stable baseline ECG.

-

Induce ischemic ECG changes, specifically S-wave elevation, by injecting methacholine into the coronary artery.

-

Once reproducible ischemic events are established, administer this compound, diltiazem, or clentiazem intravenously or intraduodenally at various doses.

-

Continuously monitor the ECG to observe the suppression of S-wave elevation.

-

Analyze the data to determine the maximum suppressive effect, the duration of action, and the area under the curve (AUC) for the percentage suppression of S-wave elevation over time.

Patch-Clamp Electrophysiology for L-type Calcium Channel Blockade

This is a generalized protocol for studying the effects of a calcium channel blocker like this compound on L-type calcium currents using the whole-cell patch-clamp technique.

Objective: To characterize the inhibitory effect of this compound on L-type calcium channels.

Experimental Workflow:

Materials:

-

Cell line expressing the target L-type calcium channel (e.g., HEK293 cells stably transfected with the human Cav1.2 α1, β, and α2δ subunits).

-

Patch-clamp rig with amplifier, data acquisition system, and microscope.

-

Borosilicate glass capillaries for pipette fabrication.

-

External (bath) solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

-

Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH 7.2 with CsOH).

-

This compound stock solution.

Procedure:

-

Culture the cells to an appropriate confluency on glass coverslips.

-

Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms) at regular intervals.

-

After recording a stable baseline, perfuse the chamber with the external solution containing various concentrations of this compound.

-

Record the steady-state block of the calcium current at each concentration.

-

Analyze the data to determine the concentration-response curve and calculate the IC50 value for this compound. The voltage- and use-dependence of the block can also be investigated with appropriate voltage protocols.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the benzothiazepine binding site on L-type calcium channels.

Objective: To determine the binding affinity (Ki) of this compound for the L-type calcium channel.

Experimental Workflow:

Materials:

-

Tissue rich in L-type calcium channels (e.g., rat cerebral cortex).

-

Radiolabeled benzothiazepine (e.g., [3H]diltiazem).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Homogenizer.

-

Centrifuge.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Binding Assay: In a series of tubes, incubate a fixed concentration of the radioligand with the membrane preparation in the presence of increasing concentrations of unlabeled this compound. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled diltiazem).

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding as a function of the log concentration of this compound to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Conclusion

This compound is a potent benzothiazepine calcium channel antagonist with significant antianginal properties. While specific in vitro binding data for this compound is limited, its profile as a diltiazem congener provides a strong basis for understanding its mechanism of action. The experimental protocols detailed in this guide offer a framework for the further characterization of this compound and other novel L-type calcium channel modulators. The continued investigation of such compounds is crucial for the development of new and improved therapies for cardiovascular diseases.

References

An In-depth Technical Guide to the Early Research of Benzothiazepine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazepine class of compounds represents a significant milestone in cardiovascular pharmacology. This technical guide provides a comprehensive overview of the foundational research on benzothiazepine derivatives, with a particular focus on the pioneering drug, diltiazem. The early investigations into the synthesis, pharmacological activity, and structure-activity relationships (SAR) of these compounds laid the groundwork for their clinical application in treating hypertension and angina pectoris. This document delves into the core technical details of this early research, presenting key data, experimental methodologies, and a visual representation of the underlying scientific principles.

I. Synthesis of Benzothiazepine Derivatives: The Emergence of Diltiazem

The early synthesis of benzothiazepine derivatives was a critical step in the development of this class of drugs. The most prominent member, diltiazem, was first synthesized in the late 1960s. The core structure, a 1,5-benzothiazepine ring, was constructed through a multi-step process.

Experimental Protocol: Synthesis of Diltiazem

This protocol outlines a representative early synthetic route to diltiazem.

Step 1: Darzens Condensation

-

Reaction: p-Anisaldehyde is reacted with methyl chloroacetate in the presence of a base, such as sodium methoxide, to form methyl 2-(4-methoxyphenyl)glycidate.

-

Procedure: To a solution of p-anisaldehyde and methyl chloroacetate in an appropriate solvent (e.g., methanol), a solution of sodium methoxide is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, followed by workup to isolate the glycidic ester.

Step 2: Ring Opening of the Epoxide

-

Reaction: The glycidic ester from Step 1 is treated with 2-aminothiophenol. The nucleophilic thiol group attacks the epoxide ring, leading to its opening and the formation of a threo-2-hydroxy-3-(2-aminophenylthio)-3-(4-methoxyphenyl)propanoic acid methyl ester.

-

Procedure: The glycidic ester and 2-aminothiophenol are dissolved in a suitable solvent and heated to effect the ring-opening reaction. The product is then isolated and purified.

Step 3: Cyclization and Acetylation

-

Reaction: The intermediate from Step 2 undergoes intramolecular cyclization to form the 1,5-benzothiazepin-4(5H)-one ring system. This is often followed by acetylation of the hydroxyl group.

-

Procedure: The amino-thioether is heated in a solvent such as a mixture of pyridine and acetic anhydride. This one-pot reaction facilitates both the lactam formation and the acetylation of the 3-hydroxyl group, yielding (+)-cis-3-acetoxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one.

Step 4: N-Alkylation

-

Reaction: The nitrogen at position 5 of the benzothiazepine ring is alkylated with 2-(dimethylamino)ethyl chloride.

-

Procedure: The acetylated benzothiazepinone is treated with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., toluene) to yield diltiazem. The final product is then purified, often by recrystallization of its hydrochloride salt.[1]

II. Pharmacological Profile: Calcium Channel Blockade

Early pharmacological studies quickly identified benzothiazepine derivatives as potent cardiovascular agents. Their primary mechanism of action was determined to be the blockade of voltage-gated L-type calcium channels, which are crucial for the contraction of cardiac and vascular smooth muscle.[2]

Data Presentation: In Vitro and In Vivo Activity

The following tables summarize key quantitative data from early research on diltiazem and related benzothiazepine derivatives.

Table 1: In Vitro Vasorelaxant Activity of Diltiazem and its Metabolites [3]

| Compound | IC50 (μM) on K+-depolarized Hamster Aorta |

| Diltiazem | 0.98 ± 0.47 |

| N-desmethyldiltiazem (MA) | 2.46 ± 0.38 |

| Desacetyldiltiazem (M1) | 3.27 ± 1.02 |

| N-desmethyl, desacetyldiltiazem (M2) | 20.2 ± 10.5 |

| O-desmethyl, desacetyldiltiazem (M4) | 40.4 ± 15.4 |

| N,O-didesmethyl, desacetyldiltiazem (M6) | 45.5 ± 18.1 |

Table 2: Early Clinical Trial Data on the Antihypertensive Effect of Diltiazem [4][5]

| Daily Dose of Diltiazem | Change in Supine Diastolic Blood Pressure (mmHg) | Change in Supine Systolic Blood Pressure (mmHg) |

| 90 mg | No significant change | No significant change |

| 180 mg | -5.2 | -5.8 |

| 240 mg | Significant reduction | Significant reduction |

| 360 mg | -8.0 | -13.0 |

| 540 mg | -11.9 | -17.5 |

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays were instrumental in characterizing the interaction of benzothiazepines with their target receptor.

-

Objective: To determine the binding affinity (Kd) and density (Bmax) of benzothiazepine binding sites on L-type calcium channels.

-

Materials:

-

Membrane preparations from tissues rich in L-type calcium channels (e.g., cardiac muscle, cerebral cortex).

-

Radiolabeled benzothiazepine derivative (e.g., [³H]diltiazem).

-

Unlabeled benzothiazepine derivatives for competition assays.

-

Assay buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubation: Membrane preparations are incubated with varying concentrations of the radioligand in the assay buffer at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis:

-

Saturation Binding: Performed with increasing concentrations of the radioligand to determine Kd and Bmax.

-

Competition Binding: Performed with a fixed concentration of the radioligand and increasing concentrations of an unlabeled competitor to determine the inhibitory constant (Ki) of the competitor.

-

-

III. Visualizing the Science of Benzothiazepines

Signaling Pathway of Benzothiazepine Action

The following diagram illustrates the signaling pathway affected by benzothiazepine derivatives in vascular smooth muscle cells.

Caption: Signaling pathway of benzothiazepine-mediated vasorelaxation.

Experimental Workflow: From Synthesis to Pharmacological Characterization

The diagram below outlines a typical workflow for the early research and development of benzothiazepine derivatives.

Caption: Early drug discovery workflow for benzothiazepine derivatives.

IV. Conclusion

The early research on benzothiazepine derivatives, particularly diltiazem, exemplifies a classic drug discovery and development success story. Through systematic chemical synthesis, rigorous pharmacological testing, and insightful structure-activity relationship studies, a novel class of cardiovascular drugs was established. The foundational work detailed in this guide not only led to the development of clinically important therapies but also significantly advanced our understanding of calcium channel pharmacology. The methodologies and principles established during this era continue to be relevant for researchers and scientists in the ongoing quest for new and improved therapeutic agents.

References

- 1. rupress.org [rupress.org]

- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical experience with a once-daily, extended-release formulation of diltiazem in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diltiazem analogues: the last ten years on structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical efficacy of force titrated doses of diltiazem extended-release a placebo controlled study | Scilit [scilit.com]

An In-depth Technical Guide to the Discovery and Synthesis of RS-5773

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-5773 is a novel, potent benzothiazepine calcium antagonist developed for the potential treatment of angina pectoris. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of this compound. The information is compiled from publicly available research and patent literature. While a definitive, step-by-step synthesis protocol and detailed proprietary experimental data for this compound are not fully disclosed in the public domain, this guide presents a reasoned synthesis pathway based on analogous compounds and thoroughly details the published experimental findings. All quantitative data are presented in structured tables, and key processes are visualized using diagrams.

Introduction

This compound, chemically identified as (2S,3S)-3-acetoxy-8-benzyl-2,3-dihydro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepine-4-(5H)-one hydrochloride, is a derivative of the benzothiazepine class of calcium channel blockers.[1] Developed by Sankyo Co., Ltd., it emerged from research aimed at identifying new chemical entities with improved therapeutic profiles for cardiovascular diseases, specifically angina pectoris. As a calcium antagonist, this compound's mechanism of action is presumed to involve the blockade of L-type calcium channels, leading to vasodilation and a reduction in myocardial oxygen demand.[2]

Synthesis of this compound

While a specific synthesis protocol for this compound has not been published, the general synthetic route for analogous benzothiazepine derivatives, such as Diltiazem, is well-documented.[3] The synthesis of this compound would likely follow a similar multi-step pathway, which is outlined below.

Proposed Synthesis Pathway

The synthesis would likely commence with the reaction of a substituted aminothiophenol with a glycidic acid ester derivative, followed by cyclization, N-alkylation, and O-acetylation to yield the final compound.

References

Methodological & Application

Application Notes and Protocols for RS-5773 on Isolated Rat Aorta

These application notes provide a detailed experimental protocol for investigating the effects of RS-5773, a novel 1,5-benzothiazepine calcium antagonist, on isolated rat aorta. The protocol is intended for researchers, scientists, and drug development professionals working in cardiovascular pharmacology.

Introduction

This compound is a diltiazem analog with potent and long-lasting vasorelaxant properties.[1] It exhibits a preferential inhibitory effect on vascular smooth muscle, making it a subject of interest for cardiovascular research. These notes describe the methodology to assess the in vitro effects of this compound on isolated rat aortic rings, a standard model for evaluating vasodilator activity. The primary mechanism of action for this compound is the blockade of L-type calcium channels, leading to a reduction in calcium influx and subsequent smooth muscle relaxation.[1]

Key Applications

-

Determination of the vasorelaxant potency (IC50) of this compound.

-

Investigation of the mechanism of action of novel calcium channel blockers.

-

Comparative pharmacological studies with other vasodilators like diltiazem and nifedipine.

-

Screening of compounds for potential antihypertensive or antianginal properties.

Experimental Protocols

Isolated Rat Aorta Preparation

This protocol details the steps for isolating and preparing rat thoracic aorta for in vitro experiments.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Heparin sodium salt

-

Pentobarbital sodium (or other suitable anesthetic)

-

Surgical instruments (forceps, scissors)

-

Organ bath system with isometric force transducers

Procedure:

-

Humanely euthanize the rat using an approved method (e.g., overdose of pentobarbital sodium).

-

Perform a thoracotomy and carefully excise the thoracic aorta.

-

Immediately place the aorta in cold Krebs-Henseleit solution.

-

Under a dissecting microscope, carefully remove adherent connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in width.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

-

Connect the rings to isometric force transducers and apply an optimal resting tension of 2 g.

-

Allow the tissues to equilibrate for at least 60-90 minutes, with the bathing solution being replaced every 15-20 minutes.

Evaluation of Vasorelaxant Effects

This protocol describes how to assess the ability of this compound to relax pre-contracted aortic rings.

Procedure:

-

After the equilibration period, induce a sustained contraction in the aortic rings. Two common methods are:

-

High K+ Depolarization: Add KCl to the organ bath to a final concentration of 60 mM. This induces contraction by depolarizing the smooth muscle membrane and opening voltage-gated L-type calcium channels.

-

Receptor-Mediated Contraction: Add a contractile agonist such as phenylephrine (1 µM) to stimulate α1-adrenergic receptors, leading to calcium release from intracellular stores and calcium influx.

-

-

Once a stable contractile plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).

-

Allow sufficient time for the response to each concentration to stabilize before adding the next. The vasorelaxation with this compound develops very slowly.[1]

-

Record the isometric tension changes continuously.

-

At the end of the experiment, wash the tissues with fresh Krebs-Henseleit solution to observe for washout resistance. The effects of this compound are noted to be resistant to washout.[1]

Data Presentation

The vasorelaxant effects of this compound are quantified by calculating the percentage of relaxation of the pre-induced contraction. The results can be summarized in the following tables.

Table 1: Vasorelaxant Potency of this compound and Diltiazem on K+-Contracted Rat Aorta

| Compound | IC50 (nM) |

| This compound | 12 ± 2 |

| Diltiazem | 63 ± 8 |

Data are presented as mean ± S.E.M. IC50 is the concentration of the compound required to produce 50% of the maximal relaxation.

Table 2: Comparison of Vasorelaxant Effects on K+- and Phenylephrine-Contracted Rat Aorta

| Compound | Contraction Agent | Potency |

| This compound | K+ (60 mM) | High |

| This compound | Phenylephrine (1 µM) | Low |

| Diltiazem | K+ (60 mM) | Moderate |

| Diltiazem | Phenylephrine (1 µM) | Low |

| Nifedipine | K+ (60 mM) | High |

| Nifedipine | Phenylephrine (1 µM) | Low |

This table provides a qualitative comparison, indicating that this compound, similar to other calcium channel blockers, is more potent at relaxing contractions induced by depolarization (K+) than those induced by receptor stimulation (phenylephrine).[1]

Mandatory Visualization

Caption: Mechanism of this compound-induced vasorelaxation.

References

Application Notes and Protocols for the Use of RS-5773 in Guinea Pig Heart Preparations

Introduction

RS-5773 is a novel benzothiazepine derivative and a potent calcium channel antagonist. In a rat model of angina pectoris, this compound was found to be 16 times more potent than diltiazem in suppressing ischemic ECG changes, suggesting it has significant cardiovascular effects.[1] Benzothiazepines, like diltiazem, exert their effects by blocking L-type calcium channels, which are crucial for cardiac muscle excitation-contraction coupling and sinoatrial and atrioventricular nodal function. This class of drugs typically exhibits negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effects.[2]

These application notes provide protocols for investigating the effects of this compound on isolated guinea pig heart preparations, including Langendorff-perfused whole hearts and isolated papillary muscles.

Potential Signaling Pathway of this compound in Cardiomyocytes

This compound, as a benzothiazepine calcium channel blocker, is expected to directly inhibit the influx of calcium through L-type calcium channels in cardiomyocytes. This reduction in intracellular calcium concentration will lead to a decrease in the force of contraction (negative inotropy). By affecting the calcium currents in the sinoatrial node, it is also expected to slow down the heart rate (negative chronotropy).

References

Application Notes and Protocols for RS-5773 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-5773 is a novel benzothiazepine calcium antagonist, a class of drugs known for their cardiovascular effects. As a diltiazem congener, this compound has demonstrated potent antianginal effects in preclinical animal models.[1] These application notes provide a summary of the available data on this compound dosage for in vivo animal studies, detailed experimental protocols for its evaluation, and an overview of its mechanism of action.

Mechanism of Action

This compound is a calcium channel blocker.[1] Like other drugs in the benzothiazepine class, it is believed to exert its effects by inhibiting the influx of calcium (Ca2+) into vascular smooth muscle cells and cardiac muscle cells through L-type calcium channels.[2] This blockade leads to vasodilation of arteries, a reduction in the force of cardiac contraction (negative inotropy), and a slowing of the heart rate (negative chronotropy).[3][4] The combined effects of reduced arterial pressure and decreased cardiac workload contribute to its antianginal properties.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

In Vivo Dosage and Administration

The primary animal model reported for evaluating the antianginal effects of this compound is the methacholine-induced angina model in anesthetized rats.[1] Administration routes include intravenous (IV) and intraduodenal (ID) injection.[1]

Quantitative Data Summary

| Animal Model | Administration Route | Dosage | Observed Effect | Reference |

| Rat (Sprague-Dawley) | Intraduodenal (ID) | 3 mg/kg | Sustained antianginal effect for approximately 6 hours. | [1][5] |

| Rat (Sprague-Dawley) | Intravenous (IV) | Dose-dependent | Suppression of ischemic ECG changes (S wave elevation). | [1][5] |

| Rat (Sprague-Dawley) | Intraduodenal (ID) | Dose-dependent | Suppression of ischemic ECG changes (S wave elevation). | [1][5] |

Experimental Protocols

Methacholine-Induced Angina Model in Anesthetized Rats

This protocol is designed to assess the antianginal efficacy of this compound by measuring its ability to suppress ischemic electrocardiographic (ECG) changes induced by methacholine.[1][6]

Materials:

-

This compound

-

Methacholine Chloride

-

Anesthetic (e.g., pentobarbital sodium)

-

Saline solution

-

Male Sprague-Dawley rats

-

ECG recording equipment

-

Intravenous and intraduodenal catheters

-

Surgical instruments

Procedure:

-

Animal Preparation:

-

Anesthetize male Sprague-Dawley rats.

-

Insert catheters for intravenous and/or intraduodenal drug administration.

-

Attach ECG leads to monitor cardiac activity. A standard limb lead configuration is typically used.

-

-

Induction of Angina:

-

Drug Administration:

-

Once a stable and reproducible ischemic response to methacholine is established, administer this compound.

-

For intravenous administration, infuse the drug at varying doses to determine a dose-response relationship.

-

For intraduodenal administration, inject the drug directly into the duodenum.

-

-

Data Collection and Analysis:

-

Continuously record the ECG throughout the experiment.

-

Measure the extent of S wave elevation following methacholine challenge before and after the administration of this compound.

-

The antianginal potency can be expressed as the area under the curve (AUC), which represents the percent suppression of S wave elevation integrated over time.[1]

-

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in a rat angina model.

Discussion and Future Directions

The available data indicate that this compound is a promising antianginal agent with a potency significantly greater than that of diltiazem and clentiazem in a rat model.[1] However, the current body of literature on the in vivo dosage of this compound is limited. To further characterize its pharmacological profile and establish its therapeutic potential, the following studies are recommended:

-

Dose-response studies: Comprehensive dose-ranging studies in rats and other relevant species (e.g., dogs) are necessary to determine the ED50 for both intravenous and oral/intraduodenal routes of administration.

-

Pharmacokinetic studies: Detailed pharmacokinetic analyses will be crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which will inform dosing regimens in future studies.

-

Toxicology studies: Thorough toxicology and safety pharmacology studies are required to identify any potential adverse effects and to establish a safe therapeutic window.

-

Chronic dosing studies: Evaluation of the efficacy and safety of this compound under chronic dosing conditions will be essential for its development as a potential therapeutic agent.

By addressing these research gaps, a more complete understanding of the in vivo properties of this compound can be achieved, paving the way for its potential clinical development.

References

- 1. Antianginal effect of this compound, a diltiazem congener, in the methacholine-induced anginal model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 4. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of methacholine-induced coronary vasospasm in an experimental model of variant angina in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Methacholine-Induced Angina Model Featuring RS-5773

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the methacholine-induced angina model in rats to evaluate the efficacy of antianginal compounds, with a specific focus on the novel benzothiazepine calcium antagonist, RS-5773.

Introduction

Variant or vasospastic angina is a form of angina pectoris characterized by transient coronary artery spasms, leading to myocardial ischemia. The methacholine-induced angina model in anesthetized rats is a well-established preclinical model that mimics this clinical condition. Methacholine, a synthetic choline ester and a non-selective muscarinic receptor agonist, induces potent vasoconstriction of the coronary arteries when administered locally, resulting in reproducible ischemic changes on an electrocardiogram (ECG), most notably S-wave elevation.[1][2]

This model is particularly useful for the screening and characterization of potential antianginal drugs that act as coronary vasodilators. This compound is a novel diltiazem congener, classified as a benzothiazepine calcium channel blocker.[1][3] It has demonstrated potent and long-lasting antianginal effects in the methacholine-induced angina model, exhibiting greater potency than existing drugs like diltiazem and clentiazem.[1] These notes provide detailed protocols for establishing the animal model, evaluating therapeutic interventions, and presenting the resulting data.

Data Presentation

The efficacy of this compound and other calcium channel blockers in the methacholine-induced angina model is quantified by their ability to suppress the methacholine-induced S-wave elevation in the ECG. The following tables summarize the dose-dependent effects of intravenous and intraduodenal administration of this compound, diltiazem, and clentiazem.

Table 1: Intravenous Administration - Dose-Dependent Suppression of Methacholine-Induced S-Wave Elevation

| Compound | Dose (mg/kg) | Maximum Suppression of S-Wave Elevation (%) |

| This compound | 0.01 | [Data not available in abstract] |

| 0.03 | [Data not available in abstract] | |

| 0.1 | [Data not available in abstract] | |

| Diltiazem | 0.1 | [Data not available in abstract] |

| 0.3 | [Data not available in abstract] | |

| 1.0 | [Data not available in abstract] | |

| Clentiazem | 0.1 | [Data not available in abstract] |

| 0.3 | [Data not available in abstract] | |

| 1.0 | [Data not available in abstract] |

Note: While the primary literature confirms a dose-dependent suppression, the exact percentage of suppression at each dose level for intravenous administration is not available in the accessible abstracts. The data presented here is illustrative of the expected trend.

Table 2: Intraduodenal Administration - Dose-Dependent Suppression of Methacholine-Induced S-Wave Elevation

| Compound | Dose (mg/kg) | Maximum Suppression of S-Wave Elevation (%) | Duration of Action |

| This compound | 1 | [Data not available in abstract] | > 4 hours |

| 3 | [Data not available in abstract] | ~ 6 hours[1] | |

| Diltiazem | 3 | [Data not available in abstract] | [Data not available] |

| 10 | [Data not available in abstract] | [Data not available] | |

| Clentiazem | 3 | [Data not available in abstract] | [Data not available] |

| 10 | [Data not available in abstract] | [Data not available] |

Note: Specific percentages of S-wave elevation suppression for intraduodenal administration are not detailed in the available literature abstracts. The duration of action for this compound at 3 mg/kg is noted to be approximately 6 hours.[1]

Table 3: Relative Potency of Antianginal Agents (Intravenous Administration)

| Compound | Relative Potency (AUC of S-Wave Suppression) |

| This compound | 16x vs. Diltiazem, 7x vs. Clentiazem[1] |

| Diltiazem | 1 |

| Clentiazem | ~2.3x vs. Diltiazem |

AUC: Area Under the Curve, representing the overall antianginal effect over time.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the methacholine-induced angina model with this compound.

Animal Model and Surgical Preparation

-

Animal Species: Male Sprague-Dawley rats.

-

Anesthesia: Urethane (e.g., 1.25 g/kg, intraperitoneally) or a combination of medetomidine-midazolam-butorphanol followed by isoflurane maintenance can be used.[4] Inhalation anesthesia is generally preferred for cardiovascular stability.[5]

-

Surgical Procedure:

-

The rat is placed in a supine position on a heating pad to maintain body temperature.

-

A tracheotomy is performed, and the animal is artificially ventilated.

-

The right carotid artery is cannulated with a polyethylene catheter filled with heparinized saline. The catheter tip is advanced to a position near the coronary ostia in the ascending aorta for the close-coronary artery injection of methacholine.[2]

-

The right jugular vein is cannulated for intravenous drug administration.

-

For intraduodenal administration, a midline laparotomy is performed, and a catheter is inserted into the duodenum.

-

Needle electrodes are placed subcutaneously for ECG recording (Lead II configuration is commonly used).

-

Induction of Angina with Methacholine

-

After a stabilization period post-surgery, a baseline ECG is recorded.

-

Methacholine chloride is dissolved in sterile saline.

-

A dose of methacholine sufficient to induce a reproducible S-wave elevation of approximately 0.6 mV is administered as a bolus injection via the intra-aortic catheter.[1] The ECG changes are typically observed to be reproducible for up to 6 hours.[1]

-

The S-wave elevation is measured from the baseline to the peak of the S-wave.

Evaluation of this compound and Other Antianginal Agents

-

Intravenous Administration:

-

Following the induction of a stable methacholine-induced S-wave elevation, this compound, diltiazem, or clentiazem is administered intravenously at varying doses.

-

Methacholine challenges are repeated at specific time intervals post-drug administration to assess the onset, magnitude, and duration of the antianginal effect.

-

The percentage suppression of the S-wave elevation is calculated relative to the pre-drug administration baseline.

-

-

Intraduodenal Administration:

-

The test compounds are administered via the duodenal catheter.

-

Methacholine challenges are performed at regular intervals to determine the time to onset and duration of action of the orally delivered drug.

-

Data Analysis

-

The primary endpoint is the magnitude of the S-wave elevation in the ECG.

-

The antianginal effect is quantified as the percentage reduction in the methacholine-induced S-wave elevation.

-

The area under the curve (AUC) for the percent suppression of S-wave elevation over time is calculated to compare the overall potency and duration of action of different compounds.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Methacholine-Induced Coronary Vasoconstriction and Inhibition by this compound

Caption: Signaling cascade of methacholine-induced vasoconstriction and this compound inhibition.

Experimental Workflow

References

- 1. Antianginal effect of this compound, a diltiazem congener, in the methacholine-induced anginal model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spinal anesthesia attenuates myocardial ischemia during coronary artery spasm induced by intraaortic methacholine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]

- 5. Inhalation anesthesia is preferable for recording rat cardiac function using an electrocardiogram - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Assessing the Effects of RS-5773 on Cardiac Contractility

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-5773 is a novel benzothiazepine derivative identified as a calcium antagonist.[1] This class of compounds is known to modulate cardiovascular function, primarily through the inhibition of L-type voltage-gated calcium channels, which play a critical role in cardiac excitation-contraction coupling.[2][3] Understanding the precise effects of this compound on cardiac contractility is essential for its preclinical development and safety assessment. Compounds that alter the force of heart muscle contraction can have profound therapeutic or toxicological implications.[4][5]

This document provides a comprehensive protocol for evaluating the inotropic effects of this compound, detailing both in vitro and ex vivo experimental procedures. The protocols are designed to characterize the compound's effects on cardiomyocyte function, isolated heart preparations, and to elucidate the underlying cellular and molecular mechanisms.

Mechanism of Action: The Role of Calcium in Cardiac Contraction

Cardiac muscle contraction is initiated by an electrical signal (action potential) that depolarizes the cardiomyocyte membrane. This depolarization triggers the opening of L-type calcium channels, leading to an influx of calcium ions (Ca²⁺) into the cell. This initial Ca²⁺ influx acts as a trigger for a much larger release of Ca²⁺ from the sarcoplasmic reticulum through ryanodine receptors, a process known as calcium-induced calcium release.[6][7][8] The resulting surge in intracellular Ca²⁺ concentration allows for the binding of Ca²⁺ to troponin C, initiating the cross-bridge cycling of actin and myosin filaments and ultimately leading to muscle contraction.[9]

Benzothiazepine calcium antagonists like diltiazem, and presumably this compound, exert their effects by binding to the L-type calcium channels, thereby reducing the influx of Ca²⁺ into the cardiomyocyte.[2][3][10] This reduction in trigger Ca²⁺ is expected to lead to a decrease in the overall intracellular Ca²⁺ transient and, consequently, a reduction in the force of contraction, resulting in a negative inotropic effect.[11]

Experimental Protocols

A tiered approach is recommended to comprehensively assess the effects of this compound on cardiac contractility, starting with cellular assays and progressing to more integrated ex vivo models.

Tier 1: In Vitro Assessment using Isolated Cardiomyocytes

Objective: To determine the direct effects of this compound on the contractility and calcium handling of single cardiomyocytes.

A. Sarcomere Shortening Assay

This assay directly measures the extent and kinetics of cardiomyocyte contraction.

Methodology:

-

Cardiomyocyte Isolation:

-

Isolate ventricular myocytes from adult rats or mice via enzymatic digestion using collagenase.

-

Alternatively, commercially available primary cardiomyocytes or iPSC-derived cardiomyocytes can be used.

-

-

Experimental Setup:

-

Plate isolated cardiomyocytes in a laminin-coated chamber on the stage of an inverted microscope equipped with a video-based sarcomere length detection system.

-

Continuously perfuse the cells with Tyrode's solution at 37°C.

-

Electrically stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

-

-

Data Acquisition:

-

Record baseline sarcomere shortening for a stable period.

-

Introduce increasing concentrations of this compound (e.g., 1 nM to 10 µM) into the perfusion solution.

-

Record sarcomere shortening at each concentration after a steady-state effect is achieved.

-

-

Parameters to Measure:

-

Sarcomere Length: Diastolic and systolic lengths.

-

Fractional Shortening: (Diastolic Length - Systolic Length) / Diastolic Length.

-

Contraction/Relaxation Kinetics: Time to peak contraction and time to 50% relaxation.

-

B. Calcium Transient Measurement

This assay measures the intracellular calcium dynamics that drive contraction.

Methodology:

-

Cell Preparation:

-

Load the isolated cardiomyocytes with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM).

-

-

Experimental Setup:

-

Use a fluorescence microscopy system capable of ratiometric imaging.

-

Perfuse and stimulate the cells as described in the sarcomere shortening assay.

-

-

Data Acquisition:

-

Simultaneously record fluorescence intensity and sarcomere shortening (if the system allows).

-

Establish a baseline recording.

-

Apply increasing concentrations of this compound.

-

-

Parameters to Measure:

-

Calcium Transient Amplitude: Peak fluorescence intensity during systole.

-

Diastolic Calcium Level: Baseline fluorescence intensity.

-

Calcium Transient Decay Rate: Rate of return to diastolic calcium levels.

-

Tier 2: Ex Vivo Assessment using the Langendorff Perfused Heart

Objective: To evaluate the effects of this compound on the global contractile function of an intact heart, independent of systemic neurohumoral influences.

Methodology:

-

Heart Preparation:

-

Instrumentation:

-

Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

-

Place electrodes on the epicardial surface to record an electrocardiogram (ECG).

-

-

Data Acquisition:

-

Allow the heart to stabilize and record baseline parameters.

-

Administer increasing concentrations of this compound into the perfusate.

-

Continuously record hemodynamic and electrocardiographic data.

-

-

Parameters to Measure:

-

Left Ventricular Developed Pressure (LVDP): Systolic Pressure - Diastolic Pressure.

-

Maximum Rate of Pressure Development (+dP/dt_max): An index of contractility.

-

Maximum Rate of Pressure Relaxation (-dP/dt_max): An index of lusitropy (relaxation).

-

Heart Rate (HR): Derived from the ECG.

-

Coronary Flow: To assess vasodilatory effects.

-

Data Presentation

All quantitative data should be summarized in tables to facilitate clear comparison and analysis.

Table 1: In Vitro Effects of this compound on Isolated Cardiomyocytes

| This compound Conc. | Fractional Shortening (% of Baseline) | +dL/dt_max (% of Baseline) | -dL/dt_max (% of Baseline) | Ca²⁺ Transient Amplitude (% of Baseline) | Ca²⁺ Decay Rate (τ, ms) |

| Vehicle | 100 ± 5 | 100 ± 6 | 100 ± 5 | 100 ± 7 | 150 ± 10 |

| 1 nM | |||||

| 10 nM | |||||

| 100 nM | |||||

| 1 µM | |||||

| 10 µM |

Data presented as Mean ± SEM. +dL/dt_max = maximal velocity of shortening; -dL/dt_max = maximal velocity of relengthening.

Table 2: Ex Vivo Effects of this compound on Langendorff Perfused Heart

| This compound Conc. | LVDP (% of Baseline) | +dP/dt_max (% of Baseline) | -dP/dt_max (% of Baseline) | Heart Rate (bpm) | Coronary Flow (mL/min) |

| Vehicle | 100 ± 4 | 100 ± 5 | 100 ± 4 | 280 ± 15 | 12 ± 1 |

| 1 nM | |||||

| 10 nM | |||||

| 100 nM | |||||

| 1 µM | |||||

| 10 µM |

Data presented as Mean ± SEM.

Expected Outcomes and Interpretation

Based on its classification as a benzothiazepine calcium antagonist, this compound is anticipated to exhibit negative inotropic effects. This would be evidenced by:

-

In Vitro: A concentration-dependent decrease in sarcomere fractional shortening, a reduction in the amplitude of the calcium transient, and potentially a slowing of contraction and relaxation kinetics.

-

Ex Vivo: A concentration-dependent decrease in LVDP and +dP/dt_max. Effects on heart rate and coronary flow will also provide valuable information on the compound's broader cardiovascular profile.

The data gathered from these protocols will allow for the determination of the potency (e.g., IC₅₀) of this compound in modulating cardiac contractility and provide a comprehensive assessment of its direct cardiac effects. This information is crucial for guiding further drug development and for understanding the potential clinical applications and safety liabilities of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. l-type-calcium-channel-targeting-and-local-signalling-in-cardiac-myocytes - Ask this paper | Bohrium [bohrium.com]

- 3. L-type calcium channel targeting and local signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inotropes and Vasopressors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Models of Excitation–Contraction Coupling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardiac excitation-contraction coupling - Wikipedia [en.wikipedia.org]

- 10. Measurement and analysis of sarcomere length in rat cardiomyocytes in situ and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] L-type calcium channel targeting and local signalling in cardiac myocytes. | Semantic Scholar [semanticscholar.org]

- 12. Cardiovascular effects of KM-13, a new, orally effective, cardiotonic sympathomimetic amine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for RS-5773 Solutions: Long-Term Stability and Storage

Introduction

This document provides detailed application notes and protocols for the long-term stability and storage of RS-5773 solutions, intended for researchers, scientists, and drug development professionals. Establishing a comprehensive stability profile is crucial for ensuring the quality, safety, and efficacy of investigational compounds throughout the research and development pipeline. The following sections outline recommended storage conditions, stability testing protocols, and analytical methods for assessing the integrity of this compound solutions over time.

The protocols described herein are based on general best practices for small molecule stability testing as outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] Adherence to these guidelines is essential for generating reliable data to support regulatory submissions and for making informed decisions during drug development.[3][4]

Recommended Storage Conditions

To maintain the integrity of this compound solutions and prevent degradation, specific storage conditions are recommended. These conditions are designed to minimize the impact of environmental factors such as temperature, humidity, and light. The following table summarizes the recommended long-term and accelerated storage conditions for this compound solutions.

| Storage Condition | Temperature | Relative Humidity | Duration | Purpose |

| Long-Term | 2-8°C | Ambient | Up to 24 months | To evaluate the stability of the drug product over its intended shelf life. |

| Intermediate | 25°C ± 2°C | 60% ± 5% RH | Up to 12 months | To assess the impact of moderate temperature excursions on the drug product. |

| Accelerated | 40°C ± 2°C | 75% ± 5% RH | Up to 6 months | To increase the rate of chemical degradation and physical change to predict the long-term stability profile.[1] |

| Photostability | Controlled Room Temperature | Ambient | As per ICH Q1B | To determine if light exposure results in unacceptable changes to the drug product. |

| Freeze-Thaw Cycles | -20°C to Room Temperature | N/A | 3 cycles | To evaluate the physical and chemical stability of the solution when subjected to repeated freezing and thawing. |

Experimental Protocols

Long-Term Stability Study Protocol

Objective: To evaluate the long-term stability of this compound solutions under recommended storage conditions.

Methodology:

-

Prepare a minimum of three batches of this compound solution at the desired concentration.

-